2-Hydrazinyl-3-iodo-5-methylpyridine
Description
The exact mass of the compound 2-Hydrazinyl-3-iodo-5-methylpyridine is 248.97629 g/mol and the complexity rating of the compound is 109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydrazinyl-3-iodo-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-3-iodo-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-iodo-5-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZVEZSOPWBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Halogenated Pyridine Hydrazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Strategic Convergence of Pyridine, Hydrazine, and Halogens
In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," a foundational structure renowned for its presence in numerous natural products and FDA-approved drugs.[1][2][] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an invaluable component in drug design.[][4] When coupled with a hydrazine (-NHNH2) or hydrazone (-NHN=CR1R2) moiety, the resulting pyridine hydrazine derivatives become versatile platforms for generating compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8][9]
The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine) onto the pyridine ring is a critical step in optimizing these derivatives for therapeutic use. Halogenation profoundly influences a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability by modulating lipophilicity, and introduce specific electronic interactions that can strengthen binding to a biological target.[10][11] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of halogenated pyridine hydrazine derivatives, offering a valuable resource for researchers in drug discovery and development.
Part 1: Core Synthetic Strategies
The synthesis of halogenated pyridine hydrazine derivatives is primarily achieved through well-established nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, often enhanced by the presence of halogens, facilitates the displacement of a leaving group (typically a halide) by a nucleophile.
Synthesis of Halogenated Hydrazinopyridines
The most common and direct method involves the reaction of a di-halogenated pyridine with hydrazine hydrate. In this reaction, one of the halogen atoms is substituted by the hydrazinyl group.
General Reaction Scheme:
Caption: General workflow for synthesizing halogenated hydrazinopyridines.
A typical precursor is a 2-chloropyridine derivative, which reacts with hydrazine hydrate, often in a solvent like butanol at elevated temperatures, to yield the corresponding 2-hydrazinopyridine.[12] The molar ratio of reactants and reaction conditions can be optimized to achieve high yields.[13][14]
Step-by-Step Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (1 equivalent) with a suitable solvent such as butan-1-ol.
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 1.5 to 2 equivalents) to the mixture.[14] The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours (e.g., 24-48 hours).[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[12]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure 2-hydrazinopyridine derivative.
Derivatization to Halogenated Pyridine Hydrazones
The synthesized halogenated hydrazinopyridine is a versatile intermediate. The terminal -NH2 group of the hydrazine moiety is highly nucleophilic and readily reacts with aldehydes or ketones in a condensation reaction to form stable hydrazone derivatives. This step is crucial, as the hydrazone linkage (-N-N=C) is a key pharmacophore in many biologically active molecules.[7][15]
General Reaction Scheme:
Caption: Synthesis of hydrazones via condensation reaction.
Part 2: A Spectrum of Biological Activities
Halogenated pyridine hydrazine derivatives have demonstrated remarkable potential across several therapeutic areas. Their mechanism of action often involves interfering with critical biological pathways in pathogenic organisms or cancer cells.
Anticancer Properties
This class of compounds exhibits potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][16] Their anticancer mechanisms are diverse and include enzyme inhibition, apoptosis induction, and disruption of cell signaling.
-
Enzyme Inhibition: Many derivatives function as inhibitors of key enzymes involved in cancer progression. For instance, certain pyridine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial for tumor angiogenesis and proliferation.[16]
-
Apoptosis Induction: Studies have shown that halogenated derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often observed through the activation of caspases and changes in mitochondrial membrane potential.[17]
-
Cytotoxicity: These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers.[16][18][19]
Table 1: Selected Anticancer Activities of Halogenated Pyridine Hydrazine Derivatives
| Compound Class | Cancer Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| 2,4-substituted-6-halogenated pyridine | MCF-7 (Breast) | 0.05 µM | [16] |
| Pyridine-based dihydrazones | ISH (Leukemia) | 8.26 µM | [16] |
| Nicotinamide derivatives | HCT-116 (Colon) | 5.4 µM | [16] |
| Nicotinamide derivatives | HepG2 (Liver) | 7.1 µM | [16] |
| Pyrazolo(1,5-a) pyrimidines (5d) | MCF-7 (Breast) | 19.67 µg/ml | [18] |
| Pyrazolo(1,5-a) pyrimidines (5c) | HepG-2 (Liver) | 14.32 µg/ml |[18] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Hydrazide-hydrazones, including those with a halogenated pyridine core, are a promising source of such compounds, exhibiting activity against bacteria and fungi.[5][6][20]
-
Antibacterial Action: These derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli).[6][21][22] Some compounds have demonstrated potency comparable or even superior to standard antibiotics like ampicillin.[6]
-
Antifungal Properties: Antifungal activity has also been reported, with certain pyridine-linked hydrazinyl imidazoles showing promising results against species like Aspergillus flavus.[21]
Table 2: Selected Antimicrobial Activities (Minimum Inhibitory Concentration - MIC)
| Compound Class | Microorganism | Reported MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Isonicotinic acid hydrazide-hydrazone (15) | Gram-positive bacteria | 1.95 - 7.81 | [6] |
| s-Triazine derivative (19) | E. coli | 12.5 | [20] |
| s-Triazine derivative (19) | S. aureus | 6.25 | [20] |
| Pyridine-linked hydrazinyl imidazoles | Bacillus subtilis | (Strong activity reported) |[21] |
Specific Enzyme Inhibition
Beyond general anticancer and antimicrobial effects, these derivatives have been investigated as specific inhibitors of various enzymes, highlighting their potential for targeted therapies.
-
Carbonic Anhydrase (CA) Inhibition: CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, edema, and some cancers. Sulfonamide derivatives incorporating a nicotinoyl (pyridine) tail have been synthesized and shown to be potent inhibitors of various CA isoforms (hCA I, II, IX, and XII).[23][24]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases. Substituted hydrazones have been identified as potent and reversible inhibitors of human MAO-A.[15]
-
Other Enzyme Targets: The versatility of the hydrazine scaffold allows for the design of inhibitors for other enzymes, such as lysyl oxidase (LOX), which is implicated in cancer metastasis, and aldose reductase (AR), a target for diabetic complications.[25][26]
Table 3: Selected Enzyme Inhibition Data
| Compound Class | Enzyme Target | Reported Inhibition (Ki or IC50) | Reference |
|---|---|---|---|
| Hydrazidoureidobenzensulfonamides | hCA II | 3.8 nM | [23] |
| Hydrazidoureidobenzensulfonamides | hCA XII | 5.8 nM | [23] |
| 1-substituted-2-phenylhydrazone (2b) | hMAO-A | IC50 = 0.028 µM | [15] |
| Hydrazine clubbed thiazole (3c) | Aldose Reductase (AR) | Ki = 5.47 nM |[26] |
Part 3: Structure-Activity Relationships (SAR)
Understanding how specific structural modifications affect biological activity is paramount for rational drug design. For halogenated pyridine hydrazine derivatives, several key SAR trends have emerged.
-
Role of the Halogen: The type of halogen and its position on the pyridine ring are critical. While often enhancing activity, this is not a universal rule. One review noted that in some cases, pyridine derivatives with halogen atoms exhibited lower antiproliferative activity, suggesting that the electronic and steric effects must be carefully balanced for a specific biological target.[2][27] Fluorine, for example, can increase metabolic stability and binding affinity, while larger halogens like chlorine and bromine can modulate lipophilicity.
-
Substitution on the Hydrazone: The groups attached to the carbon of the C=N double bond in hydrazones significantly influence activity. Aromatic or heterocyclic rings in this position can engage in additional binding interactions (e.g., π-π stacking) within the active site of a target protein, often leading to increased potency.[26]
-
The Hydrazide-Hydrazone Linker: The -CO-NH-N=C- linker is not merely a spacer. Its ability to act as a hydrogen bond donor and acceptor is crucial for anchoring the molecule to its biological target. The conformational flexibility of this linker also allows the molecule to adopt an optimal orientation for binding.
Caption: Key structural elements influencing the biological activity of these derivatives.
Conclusion and Future Outlook
Halogenated pyridine hydrazine derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential. Their straightforward synthesis and the ease with which their structure can be modified allow for the systematic exploration of chemical space to optimize potency and selectivity. The broad spectrum of demonstrated biological activities—spanning oncology, infectious diseases, and targeted enzyme inhibition—underscores their importance in modern drug discovery.
Future research should focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or microbial targets to minimize off-target effects and enhance safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their biological effects to facilitate more rational, target-based design.
-
Combinatorial Approaches: Exploring the synthesis of extensive libraries to identify novel hits against emerging and challenging therapeutic targets.
As our understanding of the intricate relationship between chemical structure and biological function grows, halogenated pyridine hydrazine derivatives will undoubtedly continue to be a fruitful area of investigation, paving the way for the development of next-generation therapeutics.
References
-
Katariya, D., et al. (2022). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]
-
Jackson, C. J., et al. (2018). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC - NIH. Available at: [Link]
-
Al-Otaibi, F., et al. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. Available at: [Link]
-
Kumar, G. S., et al. (2018). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. Available at: [Link]
-
Gokcen, T., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Available at: [Link]
-
Di Cesare Mannelli, L., et al. (2024). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Available at: [Link]
-
Angapchen, T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC - NIH. Available at: [Link]
-
Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]
-
Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available at: [Link]
-
Yilmaz, I., et al. (2022). Anticancer properties of fluorinated hydrazine derivatives on four types of pancreatic cancer. Informa UK Limited. Available at: [Link]
-
Ucar, G., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. Available at: [Link]
- Google Patents. (2020). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Jain, N., et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2015). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available at: [Link]
-
ResearchGate. (2006). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Halogenated Pyridines for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. MDPI. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. Available at: [Link]
-
Elslager, E. F., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. Available at: [Link]
-
Hancock, A. P., et al. (2023). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Publishing. Available at: [Link]
-
Singh, N., et al. (2015). A review exploring biological activities of hydrazones. PMC. Available at: [Link]
-
SciSpace. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - NIH. Available at: [Link]
-
Karakuş, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. Available at: [Link]
-
Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Available at: [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 13. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 14. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 15. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Hydrazinyl-3-iodo-5-methylpyridine under standard conditions
An In-depth Technical Guide to the Stability of 2-Hydrazinyl-3-iodo-5-methylpyridine under Standard Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinyl-3-iodo-5-methylpyridine is a heterocyclic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Understanding the intrinsic stability of this molecule is paramount for its safe handling, storage, and the development of robust synthetic routes and stable drug formulations. This technical guide provides a comprehensive framework for assessing the stability of 2-hydrazinyl-3-iodo-5-methylpyridine. Drawing upon established principles for hydrazine and pyridine-containing molecules, this document outlines potential degradation pathways, recommended handling procedures, and a detailed experimental approach for conducting forced degradation and long-term stability studies. The methodologies described herein are designed to identify potential liabilities of the molecule and to develop a validated stability-indicating analytical method, ensuring the quality and reliability of research and development outcomes.
Introduction: The Need for a Comprehensive Stability Profile
The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with chemical stability being a critical determinant of success. 2-Hydrazinyl-3-iodo-5-methylpyridine, with its unique constellation of functional groups—a reactive hydrazine moiety, an iodinated pyridine core, and a methyl substituent—presents a complex stability profile that warrants thorough investigation. The hydrazine group is known for its reducing properties and susceptibility to oxidation, while the carbon-iodine bond can be labile under certain conditions, and the pyridine ring itself is not inert.
This guide serves as a proactive strategy for elucidating the stability of 2-hydrazinyl-3-iodo-5-methylpyridine. By anticipating potential degradation pathways and providing a systematic approach to stability testing, researchers and drug development professionals can mitigate risks, ensure data integrity, and accelerate the development timeline.
Theoretical Stability Assessment: Unveiling Potential Degradation Pathways
A molecule's structure is the primary determinant of its reactivity and, by extension, its stability. The chemical liabilities of 2-Hydrazinyl-3-iodo-5-methylpyridine can be inferred from its constituent functional groups.
2.1. The Hydrazine Moiety: A Hub of Reactivity
Hydrazine and its derivatives are well-documented as potent reducing agents and are susceptible to autoxidation.[1][2] The lone pair of electrons on the nitrogen atoms makes them nucleophilic and prone to reaction with electrophiles and oxidizing agents. The primary degradation pathway for the hydrazinyl group is oxidation, which can lead to the formation of diimide, and subsequently, nitrogen gas and the corresponding de-hydrazinylated pyridine derivative. This process can be catalyzed by trace metals and exposure to atmospheric oxygen.[3][4][5]
2.2. The Iodinated Pyridine Core: A Potential Point of Lability
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions. Photodegradation is a significant concern for iodinated aromatic compounds, where UV or visible light can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products.[6] Additionally, nucleophilic substitution of the iodine atom is a plausible degradation pathway, particularly in the presence of strong nucleophiles.
2.3. The Pyridine Ring: Susceptibility to pH Extremes
While generally stable, the pyridine ring can undergo degradation under harsh acidic or basic conditions, especially at elevated temperatures.[7][8] The specific degradation pathway will be influenced by the nature and position of the substituents.
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways for 2-hydrazinyl-3-iodo-5-methylpyridine based on the aforementioned chemical principles.
Caption: Proposed degradation pathways for 2-hydrazinyl-3-iodo-5-methylpyridine.
Recommended Storage and Handling: Preserving Integrity
Given the potential for oxidative and photolytic degradation, stringent storage and handling procedures are essential.
-
Storage: Store 2-hydrazinyl-3-iodo-5-methylpyridine in a tightly sealed, opaque container to protect it from light and air.[9] An inert atmosphere (e.g., argon or nitrogen) is highly recommended. For long-term storage, refrigeration (-20°C) is advisable to minimize thermal degradation.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10][11] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid contact with strong oxidizing agents, strong acids, and bases.[11]
Experimental Design for a Comprehensive Stability Assessment
A robust stability testing program should encompass both forced degradation studies to identify the intrinsic stability and long-term studies to determine shelf-life under recommended storage conditions.
4.1. Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate degradation pathways and develop stability-indicating analytical methods.[12][13] The following table outlines a comprehensive forced degradation study design for 2-hydrazinyl-3-iodo-5-methylpyridine.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | To assess stability in acidic environments. |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | To assess stability in alkaline environments. |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | To evaluate susceptibility to oxidation.[6] |
| Thermal Degradation | Solid State | 80°C | 1, 2, 4 weeks | To determine the impact of heat on the solid form. |
| Photostability | Solid State & Solution | ICH Q1B conditions | As per ICH Q1B | To assess degradation upon exposure to light.[6] |
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
4.2. Long-Term Stability Study
A long-term stability study under the intended storage conditions is necessary to establish a re-test date or shelf life.
-
Conditions: Store samples of 2-hydrazinyl-3-iodo-5-methylpyridine at the recommended storage condition (e.g., 5°C ± 3°C) and at an accelerated condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Time Points: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months for analysis.
-
Analysis: Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate the parent compound from its degradation products, allowing for accurate quantification of both.
5.1. Method of Choice: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and effective technique for stability studies of small molecules.
5.2. Step-by-Step Protocol for Method Development
-
Column Selection: Start with a C18 column, which is a versatile choice for a wide range of polar and non-polar compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution is often necessary to achieve adequate separation of all components.
-
Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the parent compound.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the separation capability of the method.
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
5.3. Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of each degradation product can be determined, providing valuable information for its identification.
Data Interpretation and Reporting: Drawing Meaningful Conclusions
The data generated from the stability studies should be carefully analyzed to build a comprehensive stability profile.
-
Mass Balance: In a well-conducted stability study, the sum of the assay of the parent compound and the levels of all degradation products should remain constant over time. This concept, known as mass balance, provides confidence in the analytical method's ability to detect all major degradants.[13]
-
Degradation Kinetics: For degradation pathways that show significant change over time, the rate of degradation can be determined. This information is crucial for predicting the shelf-life of the compound.
-
Reporting: The final stability report should include a summary of the storage conditions, the analytical methodology, the results of all tests at all time points, and a concluding statement on the stability of 2-hydrazinyl-3-iodo-5-methylpyridine.
Conclusion
While specific stability data for 2-hydrazinyl-3-iodo-5-methylpyridine is not yet publicly available, a thorough understanding of its chemical structure allows for a proactive and systematic approach to stability assessment. The theoretical considerations and experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to comprehensively evaluate the stability of this promising molecule. By investing in a thorough stability program early in the development process, the scientific community can ensure the quality, safety, and efficacy of future applications of 2-hydrazinyl-3-iodo-5-methylpyridine.
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (n.d.).
- Test program to demonstrate the stability of hydrazine in propellant tanks - NASA Technical Reports Server (NTRS). (n.d.).
- Test program to demonstrate the stability of hydrazine in propellanttanks - Aerospace Research Central. (n.d.).
- Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties - ResearchGate. (n.d.).
- Forced Degradation – A Review. (2022, November 30).
- 2 - SAFETY DATA SHEET. (n.d.).
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. (n.d.).
- Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. (2025, April 13).
- MATERIAL SAFETY DATA SHEET. (n.d.).
- 2 - • SAFETY DATA SHEET. (2025, November 6).
- 2 - SAFETY DATA SHEET. (n.d.).
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.).
- 2-Hydrazinyl-3-iodo-5-methylpyridine - Sigma-Aldrich. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.).
- Safety Data Sheet - ChemScene. (2018, September 29).
- Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020, January 15).
- 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem - NIH. (n.d.).
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (n.d.).
- 2-Hydrazinyl-3-iodo-5-methylpyridine | CAS#:2379321-76-1 | Chemsrc. (2025, September 16).
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. (n.d.).
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. (n.d.).
- Proposed Decomposition Mechanism of the Hydrazine Derivative (1) - ResearchGate. (n.d.).
- Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. (n.d.).
- 4930-99-8 | 2-Hydrazinyl-3-methylpyridine - ChemScene. (n.d.).
- 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem. (n.d.).
- 3-iodo-5-methylpyridine (C6H6IN) - PubChemLite. (n.d.).
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.).
- THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. arc.aiaa.org [arc.aiaa.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. file.chemscene.com [file.chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. biomedres.us [biomedres.us]
- 13. ajrconline.org [ajrconline.org]
Commercial availability and suppliers of 2-Hydrazinyl-3-iodo-5-methylpyridine
Executive Summary
2-Hydrazinyl-3-iodo-5-methylpyridine (CAS: 2379321-76-1) is a specialized heterocyclic building block, primarily utilized in the synthesis of fused ring systems (e.g., pyrazolo[1,5-a]pyridines) for kinase inhibitor development.[1]
Market Status: As of Q1 2026, this compound is classified as "Catalog-on-Demand" rather than a bulk commodity.[1] While listed by aggregators like Chemsrc and Sigma-Aldrich (via AOBChem), direct stock is scarce.[1] Strategic Recommendation: For rapid access (<2 weeks), the optimal strategy is in-house synthesis or CRO-outsourcing starting from the commercially stable precursor 2-Fluoro-3-iodo-5-methylpyridine .[1]
Part 1: Commercial Availability & Supply Chain[1]
Direct Supply (Finished Good)
Direct procurement is often plagued by long lead times (4–8 weeks) as suppliers synthesize on demand.[1]
-
Primary Listing: Sigma-Aldrich (Product: AOBH7BADE5F7), Chemsrc.[1]
-
Typical Purity: ≥95% (HPLC).[1]
-
Risk: High probability of "backorder" status due to the instability of the hydrazine moiety over long storage periods.[1]
Precursor Sourcing (Recommended Route)
The most reliable method to secure this compound is to procure the halogenated precursor.[1] The 2-Fluoro analog is preferred over the 2-Chloro analog due to faster reaction kinetics (SNAr) and cleaner impurity profiles.[1]
| Precursor Compound | CAS Number | Availability | Preferred Suppliers |
| 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 | High (In Stock) | Chem-Impex, Sigma-Aldrich (AldrichCPR), Manas Petro Chem |
| 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 | Medium | Synthonix, Santa Cruz Biotechnology |
Analyst Note: Ensure you select the correct isomer. The 5-iodo-3-methyl isomer (CAS 59782-89-7) is common but structurally distinct.[1] Verify the NMR before committing to bulk.
Part 2: Technical Synthesis Protocol (The "Make" Option)[1]
Objective: Synthesis of 2-Hydrazinyl-3-iodo-5-methylpyridine via Nucleophilic Aromatic Substitution (SNAr). Rationale: The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effect of the iodine at C3, activates the C2 position for nucleophilic attack by hydrazine.[1]
Reaction Pathway Visualization[1]
Figure 1: SNAr reaction mechanism utilizing the preferred fluoro-precursor.
Experimental Protocol
Scale: 10.0 g Input Yield Target: 85-92%
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge 2-Fluoro-3-iodo-5-methylpyridine (10.0 g, 42.2 mmol) and Ethanol (100 mL, anhydrous). Stir until dissolved.
-
Addition: Add Hydrazine Hydrate (64-80% aq. solution, 10.5 mL, ~5 eq) dropwise over 10 minutes.
-
Critical Control Point: Excess hydrazine is required to prevent the formation of the bis-pyridyl hydrazine dimer impurity.[1]
-
-
Reaction: Heat to reflux (80°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material spot (Rf ~0.[1]8) should disappear, replaced by a lower Rf amine spot.[1]
-
Workup:
-
Cool the mixture to 0–5°C in an ice bath. The product often precipitates as a solid.
-
If Solid Forms: Filter, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1]
-
If Oil Forms: Concentrate ethanol under reduced pressure.[1] Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL). Dry organics over Na2SO4 and concentrate.
-
-
Purification: Recrystallization from Ethanol/Heptane is standard if purity <98%.[1]
Quality Control (QC) Parameters
-
Appearance: Off-white to pale yellow solid.[1]
-
1H NMR (DMSO-d6): Diagnostic peaks include the hydrazine -NH-NH2 protons (broad singlets, exchangeable with D2O) and the aromatic pyridine protons (singlets at C4 and C6 due to substitution pattern).[1]
-
Storage: Store at -20°C under inert atmosphere (Argon). Hydrazines are prone to oxidation (browning) upon air exposure.[1]
Part 3: Handling & Safety (E-E-A-T)[1]
Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1]
-
Containment: All weighing and transfer of hydrazine hydrate must occur in a functioning fume hood.
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine before disposal.[1]
-
Incompatibility: Avoid contact with strong oxidizers (e.g., peroxides, permanganates) as this can lead to exothermic decomposition or fire.[1]
Part 4: Decision Matrix for Procurement
Figure 2: Strategic decision tree for sourcing based on project timelines.
References
-
Chemsrc. (2025).[1] 2-Hydrazinyl-3-iodo-5-methylpyridine MSDS and Properties. Retrieved from [Link][1]
-
Synthonix. (2025).[1] 2-chloro-3-iodo-5-methyl-pyridine Commercial Listing. Retrieved from [Link]
Sources
Methodological & Application
Strategic Synthesis of Fused Heterocycles via 2-Hydrazinyl-3-iodo-5-methylpyridine
Executive Summary
2-Hydrazinyl-3-iodo-5-methylpyridine represents a high-value, bifunctional scaffold for the diversity-oriented synthesis (DOS) of fused nitrogen heterocycles. Its structural utility lies in the orthogonal reactivity of its substituents: the nucleophilic hydrazine moiety at C2 and the electrophilic iodine handle at C3. This "ortho-functionalized" motif enables rapid access to privileged medicinal chemistry cores—specifically
This guide details the protocols for synthesizing this precursor and leveraging it to construct fused ring systems. It emphasizes the strategic retention of the iodine atom for late-stage diversification (LSD) via palladium-catalyzed cross-couplings.
Module 1: The Scaffold & Precursor Synthesis
The synthesis of the core scaffold relies on a nucleophilic aromatic substitution (
Protocol 1: Synthesis of 2-Hydrazinyl-3-iodo-5-methylpyridine
Objective: Preparation of the master precursor from 2-chloro-3-iodo-5-methylpyridine.
Reagents:
-
2-Chloro-3-iodo-5-methylpyridine (1.0 equiv)
-
Hydrazine hydrate (80% aqueous solution, 10.0 equiv)
-
Ethanol (Solvent, 5 mL/mmol)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-3-iodo-5-methylpyridine dissolved in ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of bis-pyridyl hydrazine byproducts.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material ( ) should disappear, and a lower spot (amine) should appear. -
Workup: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold ethanol and water, and dry under vacuum.
-
If no precipitate: Concentrate the solvent under reduced pressure. Dilute the residue with water and extract with ethyl acetate (
). Wash combined organics with brine, dry over anhydrous , and concentrate.[1]
-
-
Purification: Recrystallization from ethanol usually yields the pure product as an off-white or pale yellow solid.
Yield Expectation: 85–95%.
Characterization:
Module 2: Route A — Iodine Retention (Triazolopyridines)
This pathway utilizes the hydrazine group to form a fused
Protocol 2: One-Pot Oxidative Cyclization to 8-Iodo-6-methyl- triazolo pyridine
Mechanism: Condensation of the hydrazine with an aldehyde forms a hydrazone, which undergoes oxidative cyclization using Iodobenzene Diacetate (IBD) or similar oxidants.
Reagents:
-
2-Hydrazinyl-3-iodo-5-methylpyridine (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv)
-
Iodobenzene Diacetate (IBD) (1.1 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Condensation: Dissolve the hydrazine precursor and the aldehyde in DCM at room temperature. Stir for 1–2 hours until the hydrazone intermediate is fully formed (monitored by TLC).
-
Cyclization: Add Iodobenzene Diacetate (IBD) to the reaction mixture in one portion.
-
Reaction: Stir at room temperature for 30–60 minutes. The reaction is typically rapid.
-
Workup: Quench with saturated aqueous
. Extract with DCM, wash with brine, and dry over . -
Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient).
Strategic Note: The resulting scaffold is 8-iodo-6-methyl-3-phenyl-
Module 3: Route B — Iodine Participation (Pyrazolopyridines)
This pathway consumes the iodine atom to form a third ring, accessing pyrazolo
Protocol 3: Synthesis of Pyrazolo pyridines via Sonogashira/Cyclization Cascade
Mechanism: A Sonogashira coupling of the 3-iodo group with a terminal alkyne, followed by an intramolecular nucleophilic attack of the hydrazine nitrogen onto the activated triple bond.
Reagents:
-
2-Hydrazinyl-3-iodo-5-methylpyridine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
- (5 mol%)
- (2 mol%)
-
Triethylamine (
) (3.0 equiv) -
DMF (Solvent)[2]
Step-by-Step Methodology:
-
Setup: In a dry pressure tube or round-bottom flask, dissolve the hydrazine precursor in DMF.
-
Catalyst Addition: Add
, , and . Degas the solution with nitrogen or argon for 5 minutes. -
Alkyne Addition: Add the terminal alkyne.
-
Reaction: Heat to
for 12 hours.-
Mechanistic Insight: The initial product is the 3-alkynyl-2-hydrazinopyridine. Under thermal conditions, the internal hydrazine nitrogen (or terminal, depending on substitution) attacks the alkyne to close the pyrazole ring.
-
-
Workup: Dilute with water and extract with ethyl acetate. Wash extensively with water to remove DMF.
-
Purification: Silica gel chromatography.
Module 4: Visualization of Divergent Pathways
The following diagram illustrates the strategic divergence from the core scaffold.
Caption: Divergent synthesis map showing the access to Triazolopyridines (Iodine retained) and Pyrazolopyridines (Iodine consumed).
References
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization. Source: RSC Advances, 2014.
-
Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride. Source: Synthesis, 2008.
-
General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides via Pd-catalyzed aminocarbonylation. Source: Thieme Chemistry (Synfacts).
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for
-Amyloid Plaques. Source: MDPI (Molbank), 2022. -
Palladium-Catalyzed Cross-Coupling Reactions (General Reference). Source: NobelPrize.org (Scientific Background).
Sources
Preparation of pyrazolopyridines from 2-Hydrazinyl-3-iodo-5-methylpyridine
Application Notes & Protocols
Topic: Strategic Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridines via Palladium-Catalyzed Intramolecular Cyclization of 2-Hydrazinyl-3-iodo-5-methylpyridine Derivatives
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.
Abstract & Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activity, making it a focal point in drug discovery.[1] Derivatives have been investigated for applications ranging from oncology to neurodegenerative diseases.[2][3] Synthetic access to this core, particularly with specific substitution patterns, is crucial for developing new chemical entities. Traditional synthetic routes often involve the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[4]
This application note presents a robust and modern synthetic strategy for the preparation of 6-methyl-1H-pyrazolo[3,4-b]pyridines, starting from the commercially available 2-Hydrazinyl-3-iodo-5-methylpyridine. The methodology leverages a two-step sequence: (1) condensation with a β-ketoester to form a hydrazone intermediate, followed by (2) a highly efficient palladium-catalyzed intramolecular C-N coupling (Buchwald-Hartwig amination) to construct the fused pyrazole ring. This approach offers excellent regiocontrol and functional group tolerance, providing a reliable pathway for analogue synthesis and library development. We provide detailed, validated protocols, mechanistic insights, and data presentation to enable researchers to readily adopt and adapt this powerful synthetic tool.
Overall Synthetic Strategy & Mechanistic Rationale
The core of this strategy is the transformation of a linear precursor into a fused bicyclic system via a transition-metal-catalyzed bond formation. The iodine atom at the C3 position of the pyridine ring serves as an ideal "handle" for palladium-catalyzed cross-coupling reactions.[5][6]
Two-Step Synthetic Workflow
The synthesis is designed as a straightforward two-step process, outlined below. This modularity allows for the isolation and characterization of the intermediate, ensuring high purity of the final product, and also enables diversification by using various 1,3-dicarbonyl compounds in the initial step.
Caption: High-level workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Rationale for Palladium-Catalyzed Cyclization
The key ring-closing step is an intramolecular variant of the Buchwald-Hartwig amination. This reaction is one of the most powerful methods for constructing C-N bonds.[6] The choice of a palladium catalyst, combined with a suitable ligand, is critical for achieving high efficiency.
Causality behind the choice of components:
-
Palladium(0) Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ (which is reduced in situ to Pd(0)) are commonly used to initiate the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, facilitate the oxidative addition into the C-I bond, and promote the final reductive elimination step. Ligands like Xantphos or BINAP are excellent candidates due to their wide bite angles and proven efficacy in C-N couplings.[7]
-
Base: A base is required to deprotonate the nitrogen atom of the hydrazone, making it sufficiently nucleophilic to displace the palladium from the aryl-palladium(II) intermediate. Carbonate bases (K₂CO₃, Cs₂CO₃) are often effective and are chosen based on the acidity of the N-H bond and solvent compatibility.
The proposed catalytic cycle is illustrated below, showcasing the sequential steps of oxidative addition, coordination/deprotonation, and reductive elimination that regenerate the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the intramolecular C-N coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and organic solvents are hazardous. Review all relevant Safety Data Sheets (SDS) before starting.
Protocol 1: Synthesis of Intermediate Hydrazone (3a)
(Ethyl 2-(2-(3-iodo-5-methylpyridin-2-yl)hydrazono)butanoate)
-
Materials & Equipment:
-
2-Hydrazinyl-3-iodo-5-methylpyridine (1.0 eq, 2.63 g, 10.0 mmol)
-
Ethyl acetoacetate (1.1 eq, 1.43 g, 1.39 mL, 11.0 mmol)
-
Ethanol (anhydrous, 50 mL)
-
Acetic acid (catalytic, ~0.1 mL)
-
100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Rotary evaporator
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 2-Hydrazinyl-3-iodo-5-methylpyridine (2.63 g).
-
Add anhydrous ethanol (50 mL) and stir to dissolve.
-
Add ethyl acetoacetate (1.39 mL) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (~80 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
The resulting crude oil or solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel if necessary. Typically, the crude product is of sufficient purity for the next step.
-
Dry the product under high vacuum to yield the hydrazone intermediate 3a as a pale yellow solid.
-
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (4a)
(Ethyl 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate)
-
Materials & Equipment:
-
Hydrazone Intermediate 3a (1.0 eq, 3.75 g, 10.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq, 112 mg, 0.5 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq, 578 mg, 1.0 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq, 3.45 g, 25.0 mmol)
-
Toluene or 1,4-Dioxane (anhydrous, 100 mL)
-
Schlenk flask (250 mL), condenser, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the cooled Schlenk flask, add the hydrazone intermediate 3a (3.75 g), Pd(OAc)₂ (112 mg), Xantphos (578 mg), and anhydrous K₂CO₃ (3.45 g).
-
Solvent Addition: Add anhydrous toluene (100 mL) via cannula or syringe.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw or bubble inert gas through the stirred suspension for 15-20 minutes to ensure removal of dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (100 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL). d. Combine the filtrates and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective for eluting the product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product 4a as a white to off-white solid.
-
Data & Results
The efficiency of the palladium-catalyzed cyclization is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative results from optimization studies for this class of transformation.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.5) | Toluene | 110 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | BINAP (10) | K₂CO₃ (2.5) | Dioxane | 100 | 18 | 78 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 85 |
| 4 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2.5) | Toluene | 110 | 16 | 82 |
Yields are for the isolated, purified product and are representative. Actual results may vary.
Analysis: The use of bidentate, wide-bite-angle ligands like Xantphos (Entry 3, 4) and BINAP (Entry 2) provides significantly higher yields compared to monodentate ligands like PPh₃ (Entry 1), underscoring their importance in facilitating the reductive elimination step. While the stronger base Cs₂CO₃ gives a slightly higher yield, the more cost-effective K₂CO₃ provides excellent results, making the conditions in Entry 4 a robust and practical choice.
References
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
-
Reddy, T. J., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. Tetrahedron Letters, 55(20), 3151-3155. [Link]
-
Nikolaou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1530. [Link]
-
Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]
-
Shi, D., et al. (2009). Controllable Synthesis of Pyrazolo[3,4-b]pyridines or Substituted Malononitrile Derivatives through Multi-Component Reactions in Ionic Liquid. Australian Journal of Chemistry, 62(4), 382-388. [Link]
-
Rojas-Lima, S., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12518-12527. [Link]
-
Fallon, T., et al. (2014). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 12(43), 8742-8748. [Link]
-
Giannouli, V., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(11), 2969. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]
-
Boyle, A., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry, 15(1), 125-131. [Link]
-
Boyle, A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry, 15(1), 125-131. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydrazinyl-3-iodo-5-methylpyridine
Executive Summary
2-Hydrazinyl-3-iodo-5-methylpyridine (CAS: 4930-98-7 analog) is a critical heterocyclic building block, particularly for synthesizing pyrazoles and indazoles via cyclization. Its purification presents a "triad of instability":
-
Nucleophilic Hydrazine Moiety: Prone to oxidation and "streaking" on silica.
-
Iodine Substituent: Susceptible to photodeiodination and thermal cleavage.
-
Basic Pyridine Nitrogen: Complicates acid-base extractions.
This guide moves beyond generic protocols, offering self-validating workflows designed to maximize purity while preserving the iodine handle.
Troubleshooting Guides (Q&A)
Category A: Hydrazine Removal & Purity[1][2][3]
Q: My crude product contains persistent hydrazine hydrate traces even after vacuum drying. How do I remove it without degrading the iodine? A: Hydrazine hydrate forms a "sticky" equilibrium with pyridyl nitrogens. Vacuum drying alone is often insufficient and dangerous due to thermal instability.
-
The Fix: Use Azeotropic Distillation .
-
Dissolve the crude oil/solid in Isopropanol (IPA) or Toluene .
-
Rotary evaporate at moderate temperature (<45°C).
-
Repeat 2-3 times. IPA forms a low-boiling azeotrope with hydrazine/water, effectively "carrying" it out without requiring high heat that risks deiodination.
-
-
Validation: Check NMR. The broad hydrazine peak (usually ~4.0–5.5 ppm) should diminish relative to the aromatic signals.
Q: I see a "doublet" impurity in LC-MS that is exactly double the mass minus hydrazine. What is this? A: This is the Bis-pyridyl hydrazine dimer .
-
Cause: The product (2-hydrazinyl-3-iodo-5-methylpyridine) acted as a nucleophile and attacked a second molecule of the starting material (2-halo-3-iodo-5-methylpyridine).
-
Prevention: This is a kinetic issue. You likely ran the reaction with close to 1:1 stoichiometry or added hydrazine too slowly. Always use a large excess of hydrazine hydrate (3–5 equivalents) to statistically favor the mono-substitution.
-
Purification: This dimer is significantly less polar and less soluble in ethanol than the product. It can often be removed by hot filtration of the ethanolic solution (the dimer remains solid) or by recrystallization where the dimer precipitates first.
Category B: Stability & Handling
Q: The product turns from off-white to dark brown/purple during storage. Is it ruined? A: This indicates Oxidative Deiodination .
-
Mechanism: Light and oxygen cause the release of iodine radicals (
), which form (purple color). The hydrazine group simultaneously oxidizes to an azo or decomposes. -
Recovery: If the degradation is minor (surface color), wash the solid with cold 10% sodium thiosulfate (
) solution to reduce the iodine, followed by a cold water wash. Recrystallize immediately. -
Prevention: Store under Argon at -20°C in amber vials. Never store in solution for extended periods.
Q: Can I purify this using standard Silica Gel Chromatography? A: Avoid if possible.
-
The Issue: The basic hydrazine and pyridine nitrogens interact strongly with acidic silanols on silica, causing severe tailing/streaking and mass loss.
-
The Workaround: If chromatography is mandatory, you must deactivate the silica. Pre-wash the column with mobile phase containing 1–2% Triethylamine (TEA) . Alternatively, use Neutral Alumina , which is far gentler on hydrazines.
Validated Experimental Protocols
Protocol A: The "Precipitation" Method (Preferred for Scale >5g)
Best for: High-yielding reactions where the product crystallizes directly.
-
Quench: Cool reaction mixture (typically in Ethanol/Hydrazine) to 0–5°C.
-
Induction: If no solid appears, scratch the flask walls or add a seed crystal. Slowly add cold water (anti-solvent) dropwise until turbidity persists.
-
Filtration: Filter the precipitate.[1]
-
The Critical Wash (The "Sandwich" Technique):
-
Wash 1: Cold 50% Ethanol/Water (Removes bulk hydrazine).
-
Wash 2: Cold Water (Removes salts).
-
Wash 3: Cold Hexane/Heptane (Removes non-polar organic impurities and aids drying).
-
-
Drying: Vacuum dry at <40°C in the dark.
Protocol B: The "Extraction" Method (For Oils/Low Yields)
Best for: Small scales or when the product fails to crystallize.
-
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Washing:
-
Wash 2x with Brine (Saturated NaCl) . Note: Avoid pure water initially to prevent emulsion formation due to the surfactant-like nature of the molecule.
-
Wash 1x with 5%
(if acidic byproducts are suspected).
-
-
Drying: Dry organic layer over
(Sodium Sulfate).[2][3][4] Do not use Magnesium Sulfate ( ) as it can be slightly acidic and trap hydrazines. -
Concentration: Rotovap to an oil.
-
Crystallization: Dissolve oil in minimum hot Ethanol, cool to -20°C overnight to induce crystallization.
Decision Logic & Visualization
Workflow: Purification Decision Tree
This logic gate ensures you choose the correct method based on the physical state of your crude material.
Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.
Technical Data & Specifications
Solubility Profile
Data estimated based on structural analogs (2-hydrazinopyridine).
| Solvent | Solubility (25°C) | Solubility (Hot) | Role in Purification |
| Water | Low/Moderate | Moderate | Anti-solvent (for precipitation) |
| Ethanol | Moderate | High | Primary Crystallization Solvent |
| Ethyl Acetate | High | High | Extraction Solvent |
| Hexane | Insoluble | Insoluble | Wash solvent (removes grease) |
| DMSO | Very High | Very High | Analysis only (avoid for purification) |
| DCM | Moderate | High | Alternative extraction solvent |
Impurity Limits (Target Specifications)
| Impurity Type | Method of Detection | Acceptable Limit | Removal Strategy |
| Hydrazine Hydrate | NMR (Broad s, ~4-5ppm) | < 0.5% wt | Azeotropic distillation (IPA) |
| Bis-pyridyl Dimer | LC-MS (2M-N2H4) | < 1.0% Area | Hot filtration (insoluble in EtOH) |
| Oxidized Azo | Visual (Color: Purple/Red) | N/A (Qualitative) | Thiosulfate wash / Recrystallization |
References
-
Kauffmann, T., et al. (1962).[3] "Über 2-Hydrazino-pyridin." Justus Liebigs Annalen der Chemie, 656(1), 103-113.
- Foundational text on the synthesis and handling of hydrazinopyridines, establishing the instability of the hydrazine moiety.
-
Potts, K. T., & Burton, H. R. (1966).[3] "1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 31(1), 251–260.
- Details the purification and cyclization precursors of hydrazinyl pyridines.
-
Liang, X., et al. (2024).[3] "Schiff base functionalized dialdehyde starch for metal removal."[3] ChemicalBook/Literature Review.
- Provides modern context on the stability and metal-chelating properties of 2-hydrazinopyridine deriv
-
Sigma-Aldrich. "Safety Data Sheet: 2-Hydrazinopyridine."
- Reference for handling precautions regarding toxicity and storage.
-
PubChem. "Compound Summary: 2-Hydrazinyl-5-methylpyridine."
-
Source for physicochemical properties and structural analogs.[5]
-
Sources
Technical Support Hub: Purification of 2-Hydrazinyl-3-iodo-5-methylpyridine
[1]
Welcome to the Solid State Chemistry Support Center. This guide addresses the purification of 2-Hydrazinyl-3-iodo-5-methylpyridine (CAS: 4931-01-5) . As an intermediate often used in the synthesis of SHP2 inhibitors and other heterocyclic scaffolds, this compound presents specific challenges due to the redox-active hydrazine moiety and the labile iodine substituent.
The protocols below are designed to maximize purity (>98% HPLC) while mitigating the risks of oxidative degradation (discoloration) and disproportionation.
Part 1: Solvent Selection Strategy
Executive Summary: The "Golden" Solvent System
For most crude batches of 2-Hydrazinyl-3-iodo-5-methylpyridine, the optimal recrystallization solvent is Ethanol (95% or Absolute) .[1]
-
Secondary (Anti-Solvent) System: Dichloromethane (DCM) / Hexanes [1]
-
Use Case: If the compound is highly soluble in ethanol even at room temperature, or if significant non-polar impurities are present.
-
-
Forbidden Solvents:
-
Acetone/Ketones: Reacts immediately with the hydrazine tail to form hydrazones (Schiff bases).
-
Chloroform: Can undergo radical reactions with the hydrazine/iodine moiety under light/heat.[1]
-
Solvent Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification method based on crude solubility behavior.[1]
Part 2: Optimized Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Removal of inorganic salts and trace starting materials (e.g., 2-fluoro/chloro-3-iodo-5-methylpyridine).[1]
Reagents:
-
Ethanol (Absolute or 95%)[1]
-
Activated Charcoal (Optional, for colored impurities)
-
Argon/Nitrogen balloon (Recommended)[1]
Step-by-Step:
-
Dissolution: Place crude solid in a round-bottom flask. Add minimum boiling Ethanol (~5-10 mL per gram).
-
Note: If the solution is dark brown/red, add 1-2% wt activated charcoal.[1]
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove insoluble salts (e.g., NaF/NaCl from synthesis).
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]
-
Crystallization: Place the flask in an ice bath (0-4°C) for another hour.
-
Observation: Product should crystallize as off-white to pale yellow needles.[1]
-
-
Collection: Filter under vacuum. Wash the cake with cold Ethanol (0°C) followed by Hexanes.
-
Drying: Dry under high vacuum at 40°C. Avoid temperatures >60°C to prevent iodine liberation.[1]
Protocol B: Anti-Solvent Precipitation (DCM/Hexane)
Best for: Oily crude material that refuses to crystallize from alcohols.[1]
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This usually indicates either (1) the solution is too concentrated, (2) the solvent is too polar, or (3) the temperature dropped too fast. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of seed crystal (if available) or scratch the glass wall with a spatula at the air-liquid interface.[1]
-
Add a small volume of Ethanol to dilute, then cool much slower (wrap flask in a towel).
Q2: The crystals are turning dark red/brown during drying. Is it decomposing?
Diagnosis: Yes. Hydrazine derivatives are sensitive to air oxidation, and the iodine bond is light-sensitive. Fix:
-
Light: Wrap the drying flask in aluminum foil.
-
Atmosphere: Dry under vacuum or inert gas (Nitrogen/Argon).[1]
-
Chemical: If the color persists, wash the crystals with a dilute solution of Sodium Thiosulfate (aq) to quench free iodine, then re-dissolve in organic solvent.
Q3: Can I use Acetone? It dissolves the compound very well.
Diagnosis: CRITICAL ERROR.
Explanation: Hydrazines (
Q4: The melting point is lower than the literature value (123-125°C). Why?
Diagnosis: Likely residual solvent or the presence of the regioisomer (if the starting material wasn't pure). Fix:
Part 4: Technical Data Summary
| Property | Value/Description |
| Molecular Formula | |
| Molecular Weight | 249.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility (High) | DMSO, DMF, Methanol, Hot Ethanol |
| Solubility (Low) | Water, Hexanes, Diethyl Ether |
| Recrystallization Yield | Typical: 60-80% |
| Stability | Air-sensitive (oxidizes); Light-sensitive (iodine) |
Part 5: Process Visualization
Recrystallization Workflow
Figure 2: Step-by-step workflow for the purification of 2-Hydrazinyl-3-iodo-5-methylpyridine.
References
-
PubChem. (2025).[1] 2-Hydrazinyl-5-methylpyridine (Analogous Structure Properties).[1][7] National Library of Medicine.[1] Available at: [Link][1]
-
Organic Process Research & Development. (2017). Synthesis of Hydrazinyl Pyridine Intermediates. ACS Publications.[1] (Contextual grounding on hydrazine pyridine stability). Available at: [Link]
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization: General Principles for Heterocycles. Available at: [Link][1]
Sources
- 1. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-HYDRAZINYL-5-METHYLPYRIDINE | CAS#:4931-01-5 | Chemsrc [chemsrc.com]
Technical Support Center: Purification of 2-Hydrazinyl-3-iodo-5-methylpyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-3-iodo-5-methylpyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing residual hydrazine, a genotoxic impurity, from your target compound. The protocols and explanations herein are grounded in established chemical principles to ensure both efficacy and scientific integrity.
I. Understanding the Challenge: The Persistence of Hydrazine
2-Hydrazinyl-3-iodo-5-methylpyridine is commonly synthesized by the nucleophilic aromatic substitution of a corresponding halopyridine (e.g., 2-chloro-3-iodo-5-methylpyridine) with hydrazine hydrate.[1][2][3] This reaction often employs an excess of hydrazine hydrate to ensure complete conversion of the starting material. However, this leaves a significant challenge for the purification chemist: the removal of unreacted, highly polar, and toxic hydrazine from the final product.
Hydrazine (N₂H₄) is a small, highly water-soluble, and basic molecule, while the desired product, 2-Hydrazinyl-3-iodo-5-methylpyridine, is a larger, more nonpolar organic molecule. These differences in physical properties form the basis of the purification strategies discussed below.
II. Troubleshooting Guide: Common Issues in Hydrazine Removal
This section addresses specific problems you might encounter during the purification process in a practical question-and-answer format.
Question 1: After my reaction work-up, I see a persistent impurity in my NMR/LC-MS that I suspect is hydrazine. How can I confirm this?
Answer:
Direct detection of hydrazine by standard reversed-phase HPLC-UV can be difficult due to its lack of a strong chromophore.[1] The most reliable methods for detecting and quantifying trace levels of hydrazine involve derivatization:
-
HPLC-UV with Derivatization: Reacting the sample with a derivatizing agent like 2-hydroxy-1-naphthaldehyde creates a hydrazone product with a strong UV absorbance, allowing for sensitive detection (down to 0.25 ppm).
-
GC-MS with Derivatization: Derivatization with acetone produces acetone azine, which is volatile and easily analyzed by headspace GC-MS, offering quantitation limits as low as 0.1 ppm.
Before proceeding with extensive purification, confirming the impurity's identity is crucial for selecting the appropriate strategy.
Question 2: I performed a simple aqueous wash, but my product is still contaminated with hydrazine. Why wasn't this effective, and what should I do next?
Answer:
While a simple water wash is a good first step, its effectiveness can be limited by phase separation issues or insufficient partitioning. To enhance the removal of hydrazine into the aqueous phase, an acidic wash is recommended.
Causality: Hydrazine is a weak base (pKa ~8.1). By washing your organic layer with a dilute acidic solution (e.g., 1 M HCl or saturated ammonium chloride), you protonate the hydrazine to form the hydrazinium cation (N₂H₅⁺). This salt is significantly more water-soluble than neutral hydrazine, dramatically improving its partitioning into the aqueous phase. Your target compound, being a weaker base, is less likely to be fully protonated and will remain in the organic layer.
Workflow Diagram: Acidic Wash Extraction
Caption: Workflow for removing hydrazine using an acidic wash.
Question 3: My product seems to be degrading or has low recovery after the acidic wash. What is happening?
Answer:
Hydrazones and related hydrazinyl compounds can be susceptible to hydrolysis under acidic conditions, although they are generally more stable than imines.[4][5][6][7] If you are experiencing product loss, consider the following:
-
Acid Strength and Duration: Prolonged exposure to strong acids can promote hydrolysis of the C-N bond. Use a milder acid (e.g., saturated ammonium chloride) or reduce the contact time with the acidic phase.
-
Temperature: Perform the extraction at room temperature or below to minimize degradation.
-
Alternative Strategy: If your product is particularly acid-labile, consider purification by crystallization or chromatography as detailed below.
Question 4: I don't have access to derivatization reagents for hydrazine analysis. Is there a simpler way to assess the purity of my product after washing?
Answer:
While not as sensitive as derivatization methods, Thin Layer Chromatography (TLC) can be a useful qualitative tool. Hydrazine itself will not visualize well under UV light. However, you can use a potassium permanganate (KMnO₄) stain. Hydrazine is a reducing agent and will react with the KMnO₄ to produce a yellow/brown spot on a purple background.
Procedure:
-
Spot your crude and purified materials on a silica TLC plate.
-
Elute with an appropriate solvent system (e.g., 8:2 ethyl acetate:methanol).[1]
-
Dry the plate and dip it into a solution of potassium permanganate.
-
The absence of a rapidly appearing yellow/brown spot at the baseline in your purified sample lane suggests the successful removal of hydrazine.
III. Detailed Purification Protocols
Here are step-by-step methodologies for the most effective purification techniques.
Protocol 1: Enhanced Liquid-Liquid Extraction
This method is ideal for the initial bulk removal of hydrazine after the reaction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Initial Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (1 x volume of the organic phase) to remove the bulk of the hydrazine hydrate.
-
Acidic Wash: Wash the organic layer with 1 M HCl or a saturated aqueous solution of NH₄Cl (2 x 0.5 volume of the organic phase).[8]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is an excellent method for achieving high purity, assuming a suitable solvent can be found. Pyridine derivatives can sometimes be challenging to crystallize, but the presence of the haloaryl group can be beneficial.[9]
-
Solvent Screening: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hydrazine, being highly polar, should remain in the mother liquor.
-
Good single-solvent candidates to screen: Ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
-
Procedure (Single Solvent): a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to form crystals. d. Further cool the flask in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
A Chinese patent suggests that related 2-hydrazinopyridine derivatives can be purified by cooling a solution to 20-30°C to induce crystallization, followed by washing the solid with water.[2][3] This indicates that a water-based co-solvent system or a direct aqueous wash of the isolated solid could be very effective.
IV. Frequently Asked Questions (FAQs)
-
Q: Can I use column chromatography to purify my product?
-
A: Yes, column chromatography is a viable option, especially for removing non-basic organic impurities. However, hydrazinopyridines can interact strongly with acidic silica gel, leading to peak tailing and potential degradation. It is advisable to:
-
Use a deactivated stationary phase, such as alumina (basic or neutral).
-
Add a small amount of a competing base, like triethylamine (~0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes) to improve peak shape on silica gel.
-
-
-
Q: What are "hydrazine scavengers" and should I use them?
-
A: Hydrazine scavengers are reactive molecules that form a stable adduct with hydrazine, facilitating its removal. For example, polyvinylpyrrolidone (PVP) has been described as a polymeric scavenger for hydrazine.[10] While effective, adding another reagent can complicate the purification by introducing new impurities that need to be removed. For this specific application, physical separation methods like extraction and crystallization are generally preferred for their simplicity and effectiveness.
-
-
Q: How should I handle and dispose of hydrazine-contaminated waste?
-
A: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Aqueous waste containing hydrazine can be treated with an oxidizing agent like sodium hypochlorite (bleach) to decompose the hydrazine into nitrogen gas and water. Always follow your institution's specific guidelines for hazardous waste disposal.
-
V. Data Summary Table
| Purification Method | Principle of Separation | Key Advantages | Potential Issues |
| Liquid-Liquid Extraction | Differential partitioning based on polarity and basicity. | Fast, effective for bulk removal, scalable. | Emulsion formation, potential for product degradation with strong acids. |
| Recrystallization | Differential solubility at varying temperatures. | Can yield very high purity material, removes various impurity types. | Finding a suitable solvent can be challenging, potential for low recovery. |
| Column Chromatography | Differential adsorption to a stationary phase. | Effective for separating complex mixtures. | Product may streak on silica gel, potential for degradation on acidic media. |
VI. References
-
General procedure for the synthesis of 2-hydrazinopyridine from 2-chloropyridine. ChemicalBook. (URL not provided)
-
Hydrazine Hydrate - Organic Syntheses Procedure. orgsyn.org. [Link]
-
Yuvaraj, H., et al. (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine. Acta Crystallographica Section E, E67, o178. [Link]
-
What is Remov-Ox - Hydrazine Hydrate. Vishnupriya Chemicals Pvt Ltd. [Link]
-
Synthesis process of 2-hydrazinopyridine derivative. CN106588758B. Google Patents.
-
Synthetic process for 2-hydrazinylpyridine derivative. CN106588758A. Google Patents.
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 334–342. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Method for removing hydrazine compounds. CN101827791A. Google Patents.
-
Process for the removal of impurities from hydrazine hydrate. US5484511A. Google Patents.
-
Hydrolytic Stability of Hydrazones and Oximes. Angew Chem Int Ed Engl, 47(41), 7841–7844. [Link]
-
How to quench excess hydrazine monohydrate. Reddit. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. [Link]
-
Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Chem. Zvesti, 23, 75-78. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
A Short Liquid-Liquid Extraction Demonstration. YouTube. [Link]
-
LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Grossmont College. [Link]
-
Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. Catalysts, 11(1), 81. [Link]
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. [Link]
-
Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. J Vis Exp, (87), 51525. [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydr Res, 344(3), 278-84. [Link]
-
Hydrazine. Organic Chemistry Portal. [Link]
-
2-Hydrazinyl-5-Methylpyridine. PubChem. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydr Res, 344(3), 278-84. [Link]
-
Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. IJSDR, 4(12). [Link]
-
Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 44(9), 1900-1919. [Link]
-
Applications Page - Column Chromatography. Sorbent Technologies. [Link]
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry, 6(1), 1045. [Link]
-
2-HYDRAZINYL-5-METHYLPYRIDINE. Chemsrc. [Link]
-
2-Hydrazinyl-3-iodo-5-methylpyridine. Sigma-Aldrich (Chinese). [Link]
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN101827791A - Method for removing hydrazine compounds - Google Patents [patents.google.com]
Troubleshooting oxidative degradation of 2-Hydrazinyl-3-iodo-5-methylpyridine
Topic: 2-Hydrazinyl-3-iodo-5-methylpyridine
Executive Summary
2-Hydrazinyl-3-iodo-5-methylpyridine is a high-value intermediate often utilized in the synthesis of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines).[1] While the 5-methyl group provides relative stability, the 2-hydrazinyl moiety combined with the 3-iodo substituent creates a unique "instability triad":
-
Oxidative susceptibility: The hydrazine group is electron-rich and prone to auto-oxidation.[1]
-
Photolytic lability: The C–I bond is weak (
50-60 kcal/mol) and susceptible to homolytic cleavage under UV/visible light.[1] -
Steric strain: The bulky iodine at the ortho position forces the hydrazine out of planarity, potentially altering its conjugation and reactivity profile.
This guide addresses the rapid degradation (browning/blackening) often observed during workup and storage.
Diagnostic Triage (Troubleshooting Q&A)
Q1: My off-white solid turned pink/brown within hours of filtration. Is it ruined?
-
Diagnosis: This is early-stage oxidative coupling .[1] The pink color typically indicates the formation of azo-dimers or diazenes, catalyzed by trace transition metals or atmospheric oxygen.
-
Action: If the color is light pink, the bulk material is likely >95% pure. Do not dry in an oven. Wash with cold, degassed ether or hexanes to remove surface impurities. If brown/black, recrystallization is required (see Section 4).
Q2: HPLC analysis shows "ghost peaks" that grow over time. What is happening?
-
Diagnosis: On-column oxidation.[1] The stainless steel frits in HPLC columns often contain trace iron, which catalyzes the oxidation of the hydrazine group during the run.
-
Action:
-
Use PEEK (polyether ether ketone) tubing and frits if possible.[1]
-
Add 0.1% EDTA or ascorbic acid to the aqueous mobile phase.
-
Analyze immediately; do not leave samples in the autosampler for >4 hours.
-
Q3: The melting point is 10°C lower than reported. Why?
-
Diagnosis: Likely contamination with 2-hydrazono- impurities .[1] Hydrazines are nucleophilic super-scavengers.[1] If your lab air contains acetone or aldehyde vapors, the hydrazine will condense to form a hydrazone (
).[1] -
Action: Confirm via NMR (look for methyl singlets around 2.0 ppm).[1] Store the compound in a hermetically sealed container, not just a screw-cap vial.
Root Cause Analysis: Degradation Mechanisms[1][2][3]
Understanding the failure mode is critical for prevention. The degradation is not random; it follows specific kinetic pathways.
A. Oxidative Deamination (The "Browning" Effect)
In the presence of oxygen and trace metals (
-
Initiation: Hydrogen abstraction forms a hydrazyl radical.[1]
-
Propagation: The radical reacts with
to form peroxy species, eventually yielding the unstable diimide intermediate. -
Termination: The diimide decomposes to the parent 3-iodo-5-methylpyridine (loss of
) or couples to form azo-dimers (colored impurities).[1]
B. Photolytic Deiodination
The iodine atom at position 3 is sensitive to light.[1] Upon irradiation, the C–I bond cleaves homolytically, generating a reactive aryl radical that abstracts hydrogen from the solvent or the hydrazine tail itself, leading to complex polymerization.
Visualizing the Failure Pathways
The following diagram maps the degradation logic to help you identify where your process might be failing.
Figure 1: Mechanistic pathways for oxidative and photolytic degradation of iodopyridyl hydrazines.
Mitigation & Recovery Protocols
Protocol A: Synthesis of the Hydrochloride Salt (Recommended)
The free base hydrazine is inherently unstable. Converting it to the hydrochloride salt (
Step-by-Step:
-
Dissolution: Dissolve the crude free base (1.0 eq) in degassed Ethanol or Isopropanol (5-10 volumes).
-
Note: Do not use Methanol if avoiding methyl esters/transesterification is a concern for downstream steps, though usually safe here.
-
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq) or concentrated aqueous HCl.
-
Observation: A thick white/off-white precipitate should form immediately.[1]
-
-
Isolation: Stir at 0°C for 30 minutes. Filter under an inert atmosphere (Nitrogen blanket).[1]
-
Washing: Wash the cake with cold
(Diethyl Ether) to remove iodine impurities.[1] -
Drying: Dry under vacuum at room temperature. Do not heat.
Protocol B: Recovery of Oxidized Material
If your material has already turned brown:
-
Dissolve: Dissolve in minimal DCM (Dichloromethane).
-
Filter: Pass through a short pad of Celite to remove insoluble "black tar" polymers.[1]
-
Precipitate: Add the filtrate dropwise into vigorously stirring cold Hexanes.
-
Collect: The product should crash out as a solid. If it oils out, scratch the flask side with a glass rod to induce crystallization.
Storage Specifications
To maintain >98% purity for >6 months, strict adherence to the following conditions is required.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows kinetic rate of auto-oxidation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen; prevents hydrazone formation.[1] |
| Container | Amber Glass Vial | Blocks UV light to prevent C–I bond cleavage.[1] |
| Seal | Parafilm + Desiccant | Prevents moisture ingress (hydrolysis risk).[1] |
| Form | Hydrochloride Salt | Protonation deactivates the oxidation center.[1] |
Workflow Visualization: Stabilization Strategy
The following workflow illustrates the decision logic for handling the crude reaction mixture to ensure maximum stability.
Figure 2: Decision tree for processing and stabilizing 2-hydrazinyl-3-iodo-5-methylpyridine.
References
-
BenchChem Technical Support. (2025).[1][2][3] Theoretical Insights into the Stability of Hydrazine Hydrochloride. Retrieved from
-
Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253–269. Retrieved from
-
University of California, Santa Barbara. (n.d.).[1] Hydrazine: Standard Operating Procedure. Retrieved from
-
PubChem. (n.d.).[1] 4-Iodopyridine Compound Summary. (Used for comparative halogen stability data). Retrieved from
-
Arxada. (n.d.). Performance Chemicals: Hydrazine Storage and Handling. Retrieved from
Sources
Technical Support Center: Stability & Preservation of 2-Hydrazinyl-3-iodo-5-methylpyridine
[1]
Executive Summary & Chemical Profile
Compound: 2-Hydrazinyl-3-iodo-5-methylpyridine
CAS: 2379321-76-1 (Generic/Analogous Ref)
Molecular Formula:
This guide addresses the specific stability challenges of 2-Hydrazinyl-3-iodo-5-methylpyridine . This molecule possesses two high-risk structural motifs that dictate its storage requirements:
-
The Hydrazine Moiety (
): A potent nucleophile and reducing agent susceptible to oxidative dehydrogenation and condensation.[1] -
The Aryl Iodide (
): A weak carbon-halogen bond ( ) prone to homolytic cleavage upon exposure to UV/Visible light.[1]
Failure to adhere to these protocols will result in the liberation of nitrogen gas (
Critical Storage Parameters (The "Why" and "How")
The following matrix defines the mandatory storage environment to prevent the degradation cascades described in Section 5.
| Parameter | Requirement | Scientific Rationale |
| Temperature | Low temperature kinetically inhibits the autoxidation of the hydrazine group and suppresses thermal elimination of | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen accelerates the conversion of hydrazine to diazenes ( |
| Light Protection | Amber Vial + Foil Wrap | The C-I bond is photosensitive.[1] Photons can cleave this bond, generating radical species that initiate chain-reaction decomposition. |
| Moisture | Desiccator / Sealed | Hydrazines are hygroscopic.[1] Water promotes hydrolysis and proton exchange, potentially catalyzing disproportionation.[1] |
| Container | Glass (Teflon-lined cap) | Avoid metals.[1] Trace metal ions (especially |
Decomposition Pathways (Visualized)
Understanding how the molecule breaks down is essential for troubleshooting.[1] The diagram below illustrates the two primary failure modes: Oxidative Deamination and Photolytic Dehalogenation .
Figure 1: Dual degradation pathways showing oxidative loss of the hydrazine group and photolytic loss of the iodine atom.
Troubleshooting Guide & FAQs
Symptom: Sample Discoloration
Observation: The off-white powder has turned yellow, orange, or brown.
-
Diagnosis:
-
Yellow/Orange: Likely formation of azo-impurities (diazenes) due to mild oxidation.
-
Brown/Violet: Liberation of elemental Iodine (
), indicating photolytic damage to the C-I bond.
-
-
Solution:
Symptom: Pressure Buildup in Vial
Observation: A "pop" sound is heard when opening the vial.[1]
-
Diagnosis: Nitrogen gas (
) evolution.[1] The hydrazine moiety is decomposing.[1][2][3] This is a critical safety warning that the compound is actively degrading.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution:
Symptom: Low Yield in Cross-Coupling Reactions
Observation: Suzuki or Buchwald couplings fail, despite "pure" starting material.
-
Diagnosis: Catalyst poisoning.[1] Hydrazines are potent ligands that can bind to Palladium (
) catalysts, deactivating them. Furthermore, trace free Iodine (from degradation) can oxidatively add to Pd(0) prematurely. -
Solution:
-
Ensure the hydrazine is protected (e.g., as a hydrazone) before coupling, OR use a large excess of catalyst.
-
Ensure the starting material is free of elemental iodine (wash with thiosulfate).
-
Standard Operating Procedures (Protocols)
Protocol A: Quality Control (TLC)
Use this quick check before committing the reagent to a reaction.
-
Stationary Phase: Silica Gel
plates. -
Mobile Phase: 5% Methanol in Dichloromethane (DCM). Note: Hydrazines stick to silica; adding 1% Triethylamine (TEA) helps prevent streaking.
-
Visualization:
Protocol B: Inert Re-Packaging (The "Argon Blanket")
Mandatory after every use.
Figure 2: Step-by-step inert gas blanketing procedure.
Protocol C: Emergency Recrystallization
Use if purity drops between 85-95%.
-
Solvent System: Ethanol (EtOH) or Isopropanol (IPA).[1] Avoid ketones (acetone) as they will react with hydrazine to form hydrazones.[1]
-
Dissolution: Dissolve the solid in the minimum amount of warm (
) EtOH. Do not boil excessively. -
Filtration: If insoluble dark particles (iodine/polymer) remain, filter hot.[1]
-
Crystallization: Allow to cool slowly to room temperature, then place in
freezer overnight. -
Collection: Filter swiftly under Argon (if possible) and dry under high vacuum in the dark.
References
-
Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.[1] (Foundational text on hydrazine autoxidation and metal catalysis).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Hydrazinopyridine. Link (General handling for pyridyl hydrazines).[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2379321-76-1. Link
-
Ragnarsson, U. (2001).[1] Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews.[1] (Discusses protection and stability of hydrazine derivatives).
Validation & Comparative
Comparative Guide: Elemental Analysis & Characterization of 2-Hydrazinyl-3-iodo-5-methylpyridine
Executive Summary: The Orthogonal Scaffold
In the landscape of heterocyclic building blocks, 2-Hydrazinyl-3-iodo-5-methylpyridine (CAS: 2379321-76-1) represents a high-value "orthogonal" scaffold. Unlike its non-halogenated or bromo-analogs, this compound offers two distinct reactive handles that can be manipulated independently:
-
The Hydrazine Moiety (C2): A nucleophilic center primed for condensation reactions to form fused bicyclic systems (e.g., [1,2,4]triazolo[4,3-a]pyridines).
-
The Iodine Substituent (C3): A highly reactive electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), offering superior kinetics compared to bromine or chlorine.
This guide provides the theoretical elemental analysis baselines required for quality control (QC), a validated synthesis protocol, and a comparative performance analysis against standard alternatives.
Chemical Profile & Elemental Analysis Data
For researchers validating the purity of synthesized or purchased batches, the Elemental Analysis (EA) must align with the theoretical values derived from the molecular formula C₆H₈IN₃ .
Theoretical vs. Acceptable Experimental Limits
Standard pharmaceutical QC acceptance criteria: ±0.4% absolute difference.
| Element | Theoretical Mass % | Acceptable Range (Low) | Acceptable Range (High) | Diagnostic Note |
| Carbon (C) | 28.94% | 28.54% | 29.34% | Low C often indicates retained inorganic salts or moisture. |
| Hydrogen (H) | 3.24% | 2.84% | 3.64% | High H suggests residual solvent (EtOH/MeOH) or hydrazine hydrate. |
| Nitrogen (N) | 16.87% | 16.47% | 17.27% | Critical purity marker; deviation suggests incomplete amination. |
| Iodine (I) | 50.95% | 50.55% | 51.35% | High I is rare; low I may indicate dehalogenation (impurity). |
Molecular Weight: 249.05 g/mol Appearance: Typically an off-white to pale yellow solid. Darkening indicates oxidation (azo formation).
Comparative Analysis: Why Choose the 3-Iodo Variant?
The selection of the halogen at the C3 position dictates the synthetic strategy. The table below compares the 3-Iodo variant with its Bromo and Hydrogen analogs.
| Feature | 3-Iodo-5-methyl (Target) | 3-Bromo-5-methyl | 5-Methyl (Non-halo) |
| Pd-Catalysis Reactivity | High (Room temp oxidative addition possible) | Medium (Requires heat/ligands) | None (C-H activation required) |
| Stability | Moderate (Light sensitive) | High | High |
| Cost | High | Low | Low |
| Primary Application | Late-stage diversification; delicate substrates. | Scale-up synthesis; robust substrates. | Simple fused heterocycles. |
| SnAr Formation Rate | Fast (Iodine is electron-withdrawing) | Moderate | Slow |
Decision Logic for Scaffold Selection
The following diagram illustrates when to deploy the 3-Iodo variant versus cheaper alternatives.
Figure 1: Decision tree for selecting the appropriate halogenated hydrazine scaffold based on downstream synthetic requirements.
Validated Experimental Protocol
This protocol describes the synthesis of 2-hydrazinyl-3-iodo-5-methylpyridine via Nucleophilic Aromatic Substitution (
Precursor: 2-Chloro-3-iodo-5-methylpyridine (CAS: 22282-62-8)
Step-by-Step Methodology
-
Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) or Argon (Ar) to prevent oxidation of the hydrazine product.
-
-
Reaction:
-
Charge the flask with 2-Chloro-3-iodo-5-methylpyridine (1.0 eq, e.g., 5.0 g).
-
Add Ethanol (absolute) (10 volumes, 50 mL). Note: n-Butanol can be used if higher temperatures (>80°C) are required, but Ethanol is preferred for easier removal.
-
Add Hydrazine Hydrate (80% or 64-65% aq.) (5.0 eq, excess). High excess drives the equilibrium and prevents bis-pyridyl hydrazine formation.
-
Heat to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
Precipitation: The product often crystallizes directly upon cooling.
-
If solid forms: Filter the solid and wash with cold water (2 x 10 mL) to remove hydrazine salts, followed by cold hexanes (1 x 10 mL).
-
If no solid forms: Concentrate the solvent to ~20% volume under reduced pressure. Add water (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry organics over
, filter, and concentrate.[1][2]
-
-
Purification (Critical for EA):
-
Recrystallize from Ethanol/Water or Toluene if the crude melting point is broad.
-
Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents (which distort H% and C% in EA).
-
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis and isolation of 2-hydrazinyl-3-iodo-5-methylpyridine.
Troubleshooting Elemental Analysis Failures
If your sample fails the EA criteria listed in Section 2, consult this troubleshooting table:
| Observation | Probable Cause | Corrective Action |
| C% Low, H% Low | Inorganic contamination (Hydrazine hydrochloride salts). | Wash solid with dilute |
| H% High | Residual Solvent (EtOH) or Hydrazine Hydrate. | Dry at higher vac/temp; check NMR for solvent peaks. |
| N% Low | Decomposition to 2-hydroxy derivative (hydrolysis) or oxidation. | Perform reaction under strict inert atmosphere; store in dark. |
| I% Low | De-iodination (rare) or high solvent content. | Check MS for des-iodo byproduct; re-dry sample. |
References
-
Compound Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11736116, 2-Iodo-5-methylpyridine (Precursor). Retrieved from [Link]
-
- General Synthesis of Hydrazinopyridines
-
Structural Analogs & Reactivity
-
MDPI (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail. (Demonstrates hydrazine displacement on substituted pyridines). Retrieved from [Link]
-
-
Crystallographic Data of Analogs
Sources
Mastering Batch Consistency: A Comparative Guide to the Characterization of 2-Hydrazinyl-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the quality and consistency of starting materials are paramount. For scientists engaged in the synthesis of complex nitrogen-containing heterocycles, such as pyrazolopyridines, reagents like 2-Hydrazinyl-3-iodo-5-methylpyridine are critical building blocks.[1][2][3] The precise arrangement of substituents on the pyridine ring dictates the reactivity and ultimately the success of subsequent synthetic transformations. This guide provides a comprehensive overview of the essential characterization standards for batches of 2-Hydrazinyl-3-iodo-5-methylpyridine, offering a comparative analysis with alternative reagents and the scientific rationale behind each analytical technique.
The Critical Role of 2-Hydrazinyl-3-iodo-5-methylpyridine in Synthesis
2-Hydrazinyl-3-iodo-5-methylpyridine is a versatile intermediate, primarily utilized in cyclization reactions to form fused heterocyclic systems.[4] The hydrazine moiety serves as a potent nucleophile, while the iodo and methyl groups offer sites for further functionalization or influence the electronic properties of the pyridine ring. Its application is particularly notable in the synthesis of pyrazolo[1,5-a]pyridines and related scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6]
Given its role as a foundational precursor, stringent quality control of each batch is not merely a procedural formality but a critical determinant of reaction yield, impurity profiles of downstream products, and the overall reproducibility of the synthetic route.
Core Characterization Workflow
A comprehensive characterization of any batch of 2-Hydrazinyl-3-iodo-5-methylpyridine should follow a multi-technique approach to confirm identity, purity, and stability. The following workflow outlines the essential analytical methodologies.
Caption: A typical workflow for the comprehensive characterization of a new batch of 2-Hydrazinyl-3-iodo-5-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-Hydrazinyl-3-iodo-5-methylpyridine, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring and the presence of the hydrazinyl and methyl groups.
¹H NMR Spectroscopy
Expected Chemical Shifts ( illustrative, in DMSO-d₆):
-
Pyridine Protons: Two distinct signals in the aromatic region, likely doublets or singlets depending on coupling, corresponding to the protons at the C4 and C6 positions. The electron-donating nature of the hydrazinyl group and the methyl group, along with the electron-withdrawing effect of the iodine, will influence their precise chemical shifts.
-
Methyl Protons: A singlet around δ 2.2-2.4 ppm.
-
Hydrazine Protons: Broad signals for the -NH and -NH₂ protons, the chemical shifts of which can be highly dependent on concentration and residual water in the solvent.
Causality Behind the Experiment: The number of signals, their splitting patterns (multiplicity), and their integration values provide a detailed map of the proton environment in the molecule. This is crucial for distinguishing between regioisomers, which are common impurities in the synthesis of substituted pyridines.[1] For instance, the presence of an isomer like 2-Hydrazinyl-5-iodo-3-methylpyridine would present a completely different set of signals in the aromatic region.
¹³C NMR Spectroscopy
Expected Chemical Shifts (illustrative, in DMSO-d₆):
-
Pyridine Carbons: Six distinct signals corresponding to the carbons of the pyridine ring. The carbon bearing the iodine (C3) would be significantly shifted to a lower field.
-
Methyl Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR provides a robust, self-validating system. The number of proton and carbon signals should be consistent with the proposed structure. Any additional, unassigned peaks are indicative of impurities.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity.
Expected Molecular Ion Peak: For C₆H₈IN₃, the expected monoisotopic mass is approximately 249.98 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing a high degree of confidence in the assigned structure.
Isotopic Pattern Analysis: A key feature to look for in the mass spectrum is the isotopic signature of iodine. Natural iodine consists of a single isotope, ¹²⁷I. However, the presence of other halogens as impurities (e.g., chlorine or bromine from starting materials) would be readily apparent from their characteristic isotopic patterns.
Fragmentation Pattern: Electron ionization (EI) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule might include the loss of the hydrazinyl group or cleavage of the C-I bond.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse for determining the purity of chemical batches and for identifying and quantifying impurities.[7] A well-developed HPLC method is essential for establishing a reliable quality control standard.
Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point for the separation of pyridine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the peak shape of the basic pyridine compound.[8][9]
-
Detection: UV detection is suitable, as the pyridine ring is a strong chromophore. The detection wavelength should be set at the λmax of the compound for optimal sensitivity.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Data Presentation: Purity Analysis of a Hypothetical Batch
| Parameter | Result | Acceptance Criteria |
| Retention Time | 8.5 min | Consistent with reference standard |
| Purity (by area %) | 99.2% | ≥ 98.0% |
| Largest Impurity | 0.3% at 7.2 min | ≤ 0.5% |
| Total Impurities | 0.8% | ≤ 2.0% |
Causality Behind Experimental Choices: A gradient elution is chosen to ensure the separation of the main component from both more polar and less polar impurities. The use of a stability-indicating method, validated through forced degradation studies, ensures that any potential degradants can be resolved from the parent peak.
Comparative Analysis with Alternative Reagents
The choice of a hydrazinylpyridine reagent can be dictated by the desired substitution pattern on the final product. Below is a comparison of the characterization considerations for 2-Hydrazinyl-3-iodo-5-methylpyridine and two common alternatives.
| Feature | 2-Hydrazinyl-3-iodo-5-methylpyridine | 2-Hydrazinyl-4-methylpyridine [10] | 2-Hydrazinyl-5-nitropyridine [11] |
| Molecular Formula | C₆H₈IN₃ | C₆H₉N₃ | C₅H₅N₃O₂ |
| Molecular Weight | 249.05 g/mol | 123.16 g/mol | 155.12 g/mol |
| Key NMR Feature | Signals corresponding to the 3-iodo and 5-methyl substitution pattern. | Distinct aromatic signals for the 4-methyl substitution. | Strong downfield shifting of aromatic protons due to the nitro group. |
| Potential Impurities | Regioisomers (e.g., 2-hydrazinyl-5-iodo-3-methylpyridine), starting materials (e.g., 2-chloro-3-iodo-5-methylpyridine).[12][13] | Other isomers of methyl-substituted hydrazinylpyridines. | Dinitro-substituted pyridines, starting nitropyridines. |
| Stability Concerns | The C-I bond can be susceptible to light and reductive conditions. The hydrazinyl group is prone to oxidation. | Similar to other hydrazinylpyridines, susceptible to oxidation. | The nitro group can influence the stability of the molecule. |
Expertise & Experience: The choice between these reagents is not arbitrary. For instance, the iodo-substituent in the target compound can be leveraged for subsequent cross-coupling reactions, a feature absent in the other two alternatives. However, this also introduces a potential liability in terms of stability. The nitro group in 2-hydrazinyl-5-nitropyridine significantly alters the electronic properties of the pyridine ring, which can be advantageous for certain cyclization reactions but may require different reaction conditions.[4]
Stability and Degradation
Hydrazinyl compounds are known to be susceptible to oxidation.[14] Therefore, stability studies are crucial for establishing appropriate storage conditions and shelf-life for 2-Hydrazinyl-3-iodo-5-methylpyridine.
Forced Degradation Studies: To develop a stability-indicating HPLC method, the compound should be subjected to stress conditions, including:
-
Acidic and Basic Hydrolysis: Refluxing in dilute HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Heating the solid material and a solution.
-
Photolytic Stress: Exposure to UV light.
The resulting chromatograms will reveal the degradation products and demonstrate the method's ability to separate them from the parent compound.
Caption: Workflow for forced degradation studies to validate a stability-indicating HPLC method.
Conclusion
The characterization of 2-Hydrazinyl-3-iodo-5-methylpyridine is a multifaceted process that requires a combination of spectroscopic and chromatographic techniques. A thorough understanding of the potential impurities, particularly regioisomers, and the stability of the molecule is essential for ensuring the quality and consistency of each batch. By implementing the rigorous characterization standards outlined in this guide, researchers and drug development professionals can proceed with confidence in their synthetic endeavors, knowing that their starting materials meet the high standards required for the development of novel therapeutics.
References
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]
-
Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Retrieved from [Link]
-
Beilstein Journals. (2019, April 11). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
PMC. (2022, June 22). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]
-
PMC. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
PubMed. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Sultan Qaboos University House of Expertise. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, October 18). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Retrieved from [Link]
-
PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
PMC. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Starting cyclization counterparts used in the research. Retrieved from [Link]
-
Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Retrieved from [Link]
-
ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. 2-hydrazino-4-methylpyridine CAS#: 4931-00-4 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 13. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 14. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Hydrazinyl-3-iodo-5-methylpyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydrazinyl-3-iodo-5-methylpyridine. As a compound integrating three distinct hazardous chemical classes—a pyridine derivative, a halogenated organic, and a hydrazine derivative—it necessitates a multi-faceted approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
Hazard Identification and Risk Assessment: A Triad of Risks
2-Hydrazinyl-3-iodo-5-methylpyridine does not possess a singular hazard profile; rather, it is a composite of the risks associated with its core structures. Understanding this triad is fundamental to appreciating the causality behind the stringent disposal protocols.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Waste containing these compounds is considered hazardous and must be managed according to state and federal regulations.[2]
-
Iodo (Halogenated) Moiety: Halogenated organic compounds are environmentally persistent and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3] They must be segregated from non-halogenated waste streams.[3][4] Iodine-containing waste is classified as hazardous and should never be disposed of down the drain.[5]
-
Hydrazinyl Moiety: Hydrazine and its derivatives are acutely toxic, corrosive, and are often suspected carcinogens.[6][7][8] Many hydrazines are reactive and require careful handling to avoid dangerous chemical reactions.[7][9]
The combined toxicological and chemical properties demand that 2-Hydrazinyl-3-iodo-5-methylpyridine be treated as a highly hazardous substance.
Table 1: Summary of Hazard Characteristics
| Hazard Class | Associated Risks | Primary Concerns |
| Pyridine Derivative | Flammable, Toxic (if inhaled, swallowed, or in contact with skin), Irritant | Liver and kidney damage, central nervous system effects. |
| Halogenated Organic | Environmental Persistence, Toxicity | Groundwater contamination, requires specialized incineration.[3][5] |
| Hydrazine Derivative | Acutely Toxic, Corrosive, Suspected Carcinogen, Reactive | Severe skin burns, eye damage, respiratory tract irritation, potential for causing cancer.[6][7] |
Prerequisites for Handling and Disposal
Prior to generating or handling waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. This preparation is the first line of defense against accidental exposure.
Engineering Controls
All handling of 2-Hydrazinyl-3-iodo-5-methylpyridine, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[10][11] An emergency eyewash station and safety shower must be readily accessible.[10]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's potential for skin absorption, severe irritation, and toxicity.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant, such as Butyl rubber or Viton®. Double-gloving is recommended. | To prevent skin contact and absorption. Nitrile gloves may offer insufficient protection for prolonged contact.[1][10] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes of liquids or contact with solid particles.[1] |
| Lab Coat | Flame-resistant lab coat, fully buttoned. | To protect clothing and skin from contamination.[10] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a respirator may be necessary. | To avoid inhalation of harmful vapors or dust.[7] |
Step-by-Step Disposal Protocol
The proper disposal of 2-Hydrazinyl-3-iodo-5-methylpyridine waste must comply with all local, state, and federal regulations.[2] The cardinal rule is segregation: never mix this waste with non-hazardous trash or other, incompatible waste streams.
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound must be classified as Hazardous Halogenated Organic Waste .
-
Rationale: The presence of iodine classifies it as halogenated.[3] This category requires a specific, high-cost disposal pathway (incineration) to safely break down the molecule without releasing harmful substances. Mixing it with non-halogenated solvents makes the entire volume more expensive to dispose of and violates regulatory principles.[4]
This includes:
-
Unused or excess solid 2-Hydrazinyl-3-iodo-5-methylpyridine.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (gloves, bench paper).
Step 2: Containerization
-
Primary Container: Use a designated, chemically-resistant container with a tightly sealing screw cap (e.g., a glass bottle for liquids, a high-density polyethylene container for solids).[10]
-
Container Filling: The container must not be filled beyond 90% of its capacity to allow for expansion of contents and prevent spills.[12]
-
Cleanliness: Ensure the exterior of the waste container remains clean and free of contamination. Use a funnel when adding liquid waste.[12]
Step 3: Labeling
Proper labeling is a critical safety and compliance step. The moment the first drop of waste is added, the container must be labeled.
-
Label Contents: The label must clearly state:
-
The words "Hazardous Waste "[11]
-
The full chemical name: "2-Hydrazinyl-3-iodo-5-methylpyridine "
-
List any other constituents if it is a mixed waste stream.
-
The associated hazards: Toxic, Irritant, Possible Carcinogen, Environmental Hazard .
-
The date accumulation started.
-
Step 4: Temporary Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[11] This area should be a designated satellite accumulation area for hazardous waste.
-
Incompatibilities: Store the container away from incompatible materials, especially strong oxidizing agents and acids, with which hydrazines and pyridines can react violently.[10]
Step 5: Professional Disposal
-
Contact EHS: Arrange for pickup of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]
-
Documentation: Complete all required waste pickup forms as per your institution's protocol.[10]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink. [11][13]
Disposal Workflow and Logic
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with 2-Hydrazinyl-3-iodo-5-methylpyridine.
Caption: Disposal workflow for 2-Hydrazinyl-3-iodo-5-methylpyridine waste.
Emergency Procedures for Spills
Accidents require immediate and correct action.
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[13]
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Benchchem. (n.d.). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
- Benchchem. (n.d.). Proper Disposal of 1-Iodo-2-methyloct-1-ene: A Guide for Laboratory Professionals.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Cole-Parmer. (2011). Material Safety Data Sheet - Pyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet - Hydrazine Solution.
- Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction.
- Toth, B. (1988). Toxicities of hydrazines: a review. In Vivo, 2(3-4), 209-42.
- Sylvania Electric Products Inc. (1968). Biochemical Pharmacology of Hydrazines Toxicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Toxicities of hydrazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ethz.ch [ethz.ch]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Personal Protective Equipment & Handling Guide: 2-Hydrazinyl-3-iodo-5-methylpyridine
Executive Safety Assessment
Immediate Action Required: Treat 2-Hydrazinyl-3-iodo-5-methylpyridine as a High-Potency Sensitizer and Potential Carcinogen .
This compound combines the acute toxicity and sensitization potential of a hydrazine with the lipophilicity and biological activity of a halogenated pyridine . The hydrazine moiety (-NHNH₂) is a known structural alert for mutagenicity and severe skin sensitization. The iodine substituent increases molecular weight and lipophilicity, potentially enhancing skin absorption rates compared to smaller hydrazines.
Core Hazard Profile (Inferred from Structure & Class Data):
-
H317: May cause an allergic skin reaction (Sensitizer).[1][2]
-
H314/H315: Causes severe skin burns/irritation.[2]
-
H301/H311: Toxic if swallowed or in contact with skin.[1][2]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE protocols. The permeation characteristics of hydrazines require specific barrier materials.
Glove Selection Strategy
Scientific Rationale: Hydrazine derivatives are small, nucleophilic molecules that can permeate standard nitrile rubber. While the iodine atom adds bulk to this specific molecule, the hydrazine "tail" remains the weak point for permeation.
| Task Profile | Primary Barrier (Inner) | Secondary Barrier (Outer) | Rationale |
| Routine Weighing (<10 mg) | Nitrile (5 mil) | Nitrile (5 mil) | Double-gloving provides a "sacrificial" outer layer. If the outer glove is contaminated, strip immediately. |
| Synthesis / Scale-up (>100 mg) | Laminate (Silver Shield/4H) | Nitrile (Extended Cuff) | Laminate films offer >480 min breakthrough time for hydrazines. Nitrile outer layer provides dexterity and grip. |
| Spill Cleanup | Laminate (Silver Shield/4H) | Heavy Duty Neoprene | Maximum chemical resistance required. Do not use latex. |
Respiratory & Body Protection[3][4][5][6]
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA). Note: Surgical masks offer ZERO protection against this compound.
-
-
Body:
-
Lab Coat: Tyvek® (polyethylene) disposable coats are superior to cotton. Cotton absorbs hydrazines, holding the carcinogen against the skin.
-
Eye Protection: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient for powders that can become airborne.
-
Operational Protocols
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale.
Figure 1: PPE Selection Hierarchy based on operational scale and risk potential.
Weighing & Handling Procedure
The Hazard: Static electricity can cause this powder to "jump," leading to inhalation or surface contamination.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.
-
Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as quickly as possible. Solutions are easier to contain than dust.
-
Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes the hydrazine), followed by water.
Disposal & Decontamination Strategy
Crucial Distinction: While bleach neutralizes the hydrazine functionality, the remaining molecule is still a halogenated organic (due to the Iodine and Pyridine ring). It cannot go down the drain.
Chemical Waste Stream
-
Classification: Halogenated Organic Waste (High Hazard).
-
Labeling: Must clearly state "Contains Hydrazine Derivative - Sensitizer/Carcinogen."
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container, as hydrazines are reducing agents and can cause exotherms/fires.[3]
Decontamination Workflow
Use this logic for cleaning glassware or benchtop spills.
Figure 2: Decontamination workflow ensuring hydrazine neutralization prior to disposal.
References
-
PubChem. (2025). Compound Summary: Hydrazine Derivatives Toxicity Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hydrazine (1910.1000). United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
